4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride
Description
4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid dihydrochloride is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a piperidin-3-yl group at position 2, and a carboxylic acid at position 3. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
4-methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.2ClH/c1-6-8(10(13)14)15-9(12-6)7-3-2-4-11-5-7;;/h7,11H,2-5H2,1H3,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWZYJCHJRPGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCNC2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated synthesis systems to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, potentially forming alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: N-oxides and sulfoxides.
Reduction: Alcohols, amines, and reduced thiazole derivatives.
Substitution: Various substituted thiazole and piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for understanding its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is investigated for its pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as infections, neurological disorders, and cancers.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The thiazole and piperidine rings play crucial roles in binding to the active sites of these targets, while the carboxylic acid group may participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Substituent Variations at Position 2
4-Methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride
- Structure : Features a piperidin-4-ylmethyl group (CH2-linked piperidine) at position 2.
- Properties : Molecular weight 313.2 g/mol (C11H18Cl2N2O2S). The methylene bridge increases hydrophobicity compared to the target compound. Used as a versatile scaffold in drug design .
- Key Difference : The CH2 spacer alters steric and electronic interactions compared to the direct piperidin-3-yl attachment in the target compound.
2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride
- Structure : Substituted with a 4-methylpiperazine group at position 2.
- Properties : Molecular formula C9H13N3O2S. The piperazine ring introduces two nitrogen atoms, enhancing hydrogen-bonding capacity and basicity. Likely impacts solubility and target selectivity .
- Key Difference : Piperazine’s additional nitrogen may improve binding to acidic residues in enzyme active sites.
2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride Structure: Contains a linear aminopropyl chain at position 2 (CAS 398491-64-0).
Substituent Variations at Position 4
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- Structure : Trifluoromethyl group at position 4 (CAS 117724-63-7).
- Properties : The electron-withdrawing CF3 group alters the thiazole ring’s electronic profile, enhancing metabolic stability and resistance to oxidation .
4-Phenyl-1,3-thiazole-5-carboxylic Acid Derivatives
- Example : 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS 32002-72-5).
- Properties : Aromatic phenyl groups increase lipophilicity, favoring interactions with hydrophobic enzyme pockets. Melting point (201–203°C) suggests high crystallinity .
Pharmacological and Biochemical Comparisons
Enzyme Inhibition
- Xanthine Oxidase (XO) Inhibition: Derivatives like 2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid show moderate XO inhibition (IC50 ~10–50 µM). The piperidin-3-yl group in the target compound may improve binding to XO’s active site (PDB ID: 1N5X) due to its rigid, bicyclic structure .
- Fluorescent Probes : Compounds like quinacrine dihydrochloride (a thiazole analog) exhibit fluorescence, but structural analysis suggests that bulky substituents (e.g., piperidine) in the target compound reduce autofluorescence, minimizing interference in assays .
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid; dihydrochloride (CAS Number: 2248246-29-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including data from various studies, case reports, and relevant findings.
Chemical Structure and Properties
The molecular formula of 4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid; dihydrochloride is with a molecular weight of 299.22 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 2248246-29-7 |
| Molecular Formula | C₁₀H₁₆Cl₂N₂O₂S |
| Molecular Weight | 299.22 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to 4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid. For instance, thiazole derivatives have shown promising results as inhibitors of various cancer cell lines. A study indicated that certain thiazole derivatives exhibited cytotoxic effects against human leukemia and breast cancer cell lines, with IC₅₀ values in the low micromolar range .
Table: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A (Thiazole) | MCF-7 (Breast Cancer) | 15.63 |
| Compound B (Thiazole) | U937 (Leukemia) | 0.12 - 2.78 |
| 4-Methyl Compound | CEM-C7 | Not specified |
The mechanism by which thiazole derivatives induce apoptosis in cancer cells has been investigated. Flow cytometry assays revealed that these compounds can activate apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as p53 and caspases . This suggests that the compound may act as a potent inducer of apoptosis through the mitochondrial pathway.
Other Biological Activities
In addition to anticancer properties, thiazole derivatives have been studied for their effects on diabetes management. Some thiazole compounds have demonstrated protective effects against hyperglycemia and improved insulin sensitivity in animal models . These findings point to a broader therapeutic potential beyond oncology.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings. For example, one study reported the use of a related thiazole compound in treating patients with type 2 diabetes mellitus (T2DM), showing significant improvements in lipid profiles and reduction in inflammatory markers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
